5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

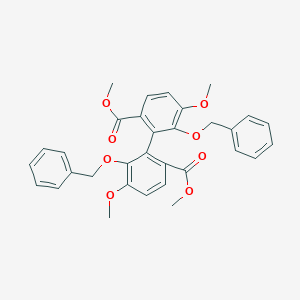

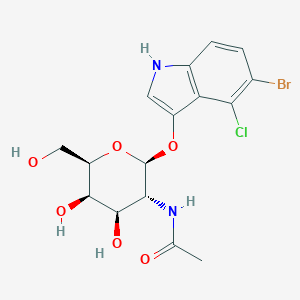

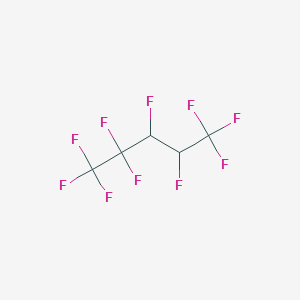

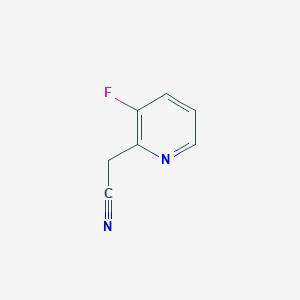

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, also known as X-GalNAc, is an indolyl carbohydrate . It is the N-acetyl-β-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively .

Molecular Structure Analysis

The empirical formula of this compound is C16H18BrClN2O6 . Its molecular weight is 449.68 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

This compound is a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

The compound has a melting point of ≥220 °C . It is typically stored at a temperature of −20°C .科学的研究の応用

Biocatalysis Potential

β-N-acetylhexosaminidases from Penicillium crustosum strains demonstrated significant biocatalytic potential by hydrolyzing various substrates, including 5-bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactoside. This study highlighted the enzymes' broad substrate specificity and their potential applications in selective hydrolysis processes, suggesting their usefulness in industrial biocatalysis and enzymatic synthesis (Ondrejková et al., 2023).

Cytochemistry of Macrophages

In cytochemical studies, 5-bromo-4-chloro-substituted indoxyl glycosides, including the compound , were used to study macrophages' lysosomal enzyme activities. This research demonstrated the compound's ability to serve as a sensitive substrate for beta-galactosidase and beta-glucuronidase activities in macrophages, contributing to our understanding of physiological and pathological processes at the cellular level (Bennett & Pearson, 1969).

Beta-galactosidase Activity Detection

A rapid detection method for beta-galactosidase activity using 5-bromo-4-chloro-3-indole-beta-galactosidase (X-gal) test paper was developed, significantly reducing the cost and quantity of X-gal needed. This method was applied to detect beta-galactosidase-producing Streptococcus strains, showcasing the compound's application in microbiological diagnostics and research (Liu Chuang-jing, 2010).

Tumor Progression Studies

The compound was used as a chromogenic substrate in a study introducing the Escherichia coli beta-galactosidase (lacZ) gene into human cells to analyze micrometastasis formation during tumor progression. This approach enabled the easy identification of lacZ-bearing tumor cells, demonstrating the compound's utility in cancer research and its potential to enhance our understanding of metastatic processes (Lin et al., 1990).

将来の方向性

The compound is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is also used to detect the activity of beta-galactosidase in histochemistry and bacteriology . Its future directions could involve further applications in these areas.

特性

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-LMXXTMHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)